N-Hexadecylhexadecanamide
Description
N-Hexadecylhexadecanamide (C32H65NO) is a secondary amide characterized by a hexadecanoyl group (C15H31CO-) bonded to a hexadecylamine moiety (C16H33NH-). This structure confers high hydrophobicity (predicted LogP > 8) and a crystalline solid state at room temperature. For instance, related amides exhibit melting points between 69–77°C and solubility in organic solvents like ethanol or DMSO .
This compound is hypothesized to function as a surfactant or emulsifier in industrial or cosmetic formulations due to its amphiphilic nature.
Properties
CAS No. |
7332-71-0 |
|---|---|
Molecular Formula |
C32H65NO |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-hexadecylhexadecanamide |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |
InChI Key |
RZTXRJXISDSZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecylhexadecanamide can be synthesized through the reaction of hexadecanoic acid with hexadecylamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid and other oxidized derivatives.
Reduction: Hexadecylamine and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Hexadecylhexadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and hydrophobic nature.
Mechanism of Action
The mechanism of action of N-Hexadecylhexadecanamide involves its interaction with cell membranes and other hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes, modulating their activity and function. The exact molecular targets and pathways involved are still under investigation, but its hydrophobic nature plays a key role in its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares N-Hexadecylhexadecanamide with three structurally related amides:
Key Observations:
- Hydrophobicity: this compound and its hydroxypropyl analog (C37H75NO4) exhibit lower water solubility than Hexadecanamide due to extended alkyl chains. The diphenyl derivative (C28H41NO) further reduces polarity via aromatic groups .
- Thermal Stability : The hydroxypropyl analog’s melting range (69–77°C) suggests that this compound may similarly resist thermal degradation below 100°C, making it suitable for formulations requiring moderate heat stability .
Functional Differences
- Surfactant Efficiency : this compound’s dual alkyl chains enhance micelle formation compared to Hexadecanamide, which lacks a hydrophobic tail on the amide nitrogen. However, the hydroxypropyl analog’s polar hydroxyl groups improve water dispersibility, balancing hydrophobicity and solubility .
- Biological Interactions : N,N-Diphenylhexadecanamide’s aromatic rings may facilitate π-π stacking in drug delivery systems, whereas this compound’s flexibility favors lipid membrane integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
